6-Ethoxy-2,3-difluorobenzoic acid
Description
Properties
IUPAC Name |
6-ethoxy-2,3-difluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-2-14-6-4-3-5(10)8(11)7(6)9(12)13/h3-4H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKUXFZWPJFDQGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Ethoxy-2,3-difluorobenzoic acid CAS number
An In-Depth Technical Guide to 6-Ethoxy-2,3-difluorobenzoic acid (CAS No. 1431329-81-5)
Introduction
6-Ethoxy-2,3-difluorobenzoic acid is a fluorinated aromatic building block of significant interest to researchers in medicinal and agrochemical chemistry.[1] Its CAS Number is 1431329-81-5 . The strategic incorporation of fluorine atoms and an ethoxy group onto the benzoic acid scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. The presence of fluorine can modulate a compound's lipophilicity, metabolic stability, and binding affinity, making it a valuable tool in modern drug discovery.[2][3]
This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of 6-ethoxy-2,3-difluorobenzoic acid. We will delve into its chemical properties, established synthesis protocols with mechanistic insights, key applications as a versatile intermediate, and essential safety and handling procedures. The aim is to equip the reader with the technical knowledge required to effectively utilize this compound in a research and development setting.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding the physicochemical properties of a chemical are foundational to its successful application. The key identifiers for 6-ethoxy-2,3-difluorobenzoic acid are summarized below.
| Identifier | Value |
| CAS Number | 1431329-81-5[1] |
| IUPAC Name | 6-ethoxy-2,3-difluorobenzoic acid[1] |
| Molecular Formula | C₉H₈F₂O₃[1] |
| Molecular Weight | 202.16 g/mol [1] |
| InChI Key | LKUXFZWPJFDQGP-UHFFFAOYSA-N[1] |
| Canonical SMILES | CCOC1=C(C(=C(C=C1)F)F)C(=O)O |
While extensive experimental data for this specific molecule is not widely published, the table below lists key properties, including data for structurally similar difluorobenzoic acid isomers to provide context.
| Property | Value / Remarks |
| Physical Form | Expected to be a solid at room temperature. |
| Melting Point | Not reported. For comparison, 2,3-difluorobenzoic acid melts at 163-165 °C[4] and 2,6-difluorobenzoic acid melts at 157-161 °C. |
| Boiling Point | Not reported. For comparison, 2-amino-4,6-difluorobenzoic acid has a predicted boiling point of 305.8 °C at 760 mmHg.[5] |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and acetone. |
| pKa | Not reported. The electron-withdrawing nature of the fluorine atoms is expected to lower the pKa compared to benzoic acid. |
Synthesis and Mechanistic Considerations
The synthesis of 6-ethoxy-2,3-difluorobenzoic acid can be approached through several routes. A common and efficient strategy involves the oxidation of a corresponding benzaldehyde precursor. This method is advantageous for its high yield and purity, making it suitable for producing pharmaceutical-grade material.[1]
Synthetic Workflow Diagram
Caption: A potential synthetic pathway to 6-Ethoxy-2,3-difluorobenzoic acid.
Detailed Experimental Protocol: Oxidation of 2,3-Difluoro-6-ethoxybenzaldehyde
This protocol describes the oxidation step, a critical transformation in the synthesis. The causality for reagent choice is rooted in established organic chemistry principles: hydrogen peroxide in a basic medium (like potassium hydroxide) is a classic, effective, and relatively "green" method for converting aldehydes to carboxylic acids without requiring heavy metal oxidants.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 2,3-difluoro-6-ethoxybenzaldehyde (1 equivalent) in a suitable solvent mixture, such as aqueous methanol.
-
Basification: Add an aqueous solution of potassium hydroxide (KOH, ~2-3 equivalents) to the flask and stir until the aldehyde is fully dissolved. The basic conditions are crucial for deprotonating the intermediate hydrated aldehyde, facilitating the oxidation.
-
Oxidant Addition: Cool the reaction mixture in an ice bath to below 10°C. Cautiously add hydrogen peroxide (H₂O₂, 30% aqueous solution, ~1.5-2 equivalents) dropwise via the dropping funnel. The temperature must be strictly controlled during this exothermic step to prevent side reactions and decomposition of the peroxide, thereby maximizing yield and purity.[1]
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to approximately 70°C for 2-3 hours to ensure the reaction goes to completion.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. Quench any remaining peroxide by adding a small amount of sodium metabisulfite solution.
-
Acidification: Carefully acidify the basic solution with a strong acid, such as hydrochloric acid (HCl), until the pH is approximately 1-2. The desired 6-ethoxy-2,3-difluorobenzoic acid will precipitate out of the aqueous solution as it is generally insoluble in acidic water.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold deionized water. For high-purity material required for pharmaceutical applications, recrystallization from a suitable solvent (e.g., ethanol/water) or purification via column chromatography may be necessary. The final product's identity and purity should be confirmed by NMR spectroscopy and melting point analysis.
Applications in Drug Discovery and Development
6-Ethoxy-2,3-difluorobenzoic acid is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate for building more complex molecules. Its value lies in the combination of its functional groups.[1]
-
Carboxylic Acid Handle: The -COOH group is a versatile functional handle for forming amide bonds, esters, or participating in other coupling reactions.
-
Difluoro Aromatic Ring: The 2,3-difluoro substitution pattern provides a unique electronic and steric profile. It can enhance binding to biological targets through specific fluorine-protein interactions and improve metabolic stability by blocking sites susceptible to oxidative metabolism.
-
Ethoxy Group: The ethoxy group can also influence solubility, lipophilicity, and molecular conformation.
This compound is particularly useful in cross-coupling reactions, such as the Suzuki reaction, to create biaryl structures that are common motifs in many pharmaceuticals.[1] Structurally similar difluorobenzoic acids are known intermediates in the synthesis of potent molecules like the bacterial cell division inhibitor PC190723 and the insecticide Novaluron.[1]
Role as a Core Molecular Scaffold
Caption: Use of the title compound as a versatile intermediate.
Safety, Handling, and Storage
Proper handling of all chemicals is paramount for laboratory safety. While a specific Safety Data Sheet (SDS) for 6-ethoxy-2,3-difluorobenzoic acid should always be consulted, the following guidelines are based on protocols for similar fluorinated aromatic acids.[6][7][8][9]
-
Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[7][9] Avoid contact with skin, eyes, and clothing.[8] After handling, wash hands thoroughly.[8]
-
Hazards: Similar compounds are classified as skin and eye irritants.[8] May cause respiratory irritation.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9] Keep away from strong oxidizing agents and strong bases, which are incompatible.[7]
-
Spill & Disposal: In case of a spill, clean up immediately using dry procedures to avoid generating dust.[6] Dispose of the chemical and its container in accordance with local, state, and federal regulations at an approved waste disposal plant.[9]
Conclusion
6-Ethoxy-2,3-difluorobenzoic acid (CAS No. 1431329-81-5) is a highly valuable and versatile building block for chemical synthesis. Its unique combination of a reactive carboxylic acid, a metabolically robust difluorinated ring, and a modulating ethoxy group makes it an important intermediate for constructing complex molecular targets in the pharmaceutical and agrochemical industries. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, is essential for researchers aiming to leverage its full potential in their scientific endeavors.
References
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LookChem. (n.d.). Cas 126674-77-9, 2-AMINO-4,6-DIFLUOROBENZOIC ACID. Retrieved from [Link]
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PubChem. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from [Link]
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Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
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ResearchGate. (2015). An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid. Retrieved from [Link]
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ResearchGate. (2017). An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid. Retrieved from [Link]
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PubMed. (n.d.). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
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6-Ethoxy-2,3-difluorobenzoic acid molecular weight
An In-Depth Technical Guide to 6-Ethoxy-2,3-difluorobenzoic acid: Molecular Properties, Synthesis, and Applications
Abstract
6-Ethoxy-2,3-difluorobenzoic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the fields of medicinal chemistry and agrochemical research. The strategic placement of two fluorine atoms on the benzene ring, combined with an ethoxy group, imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This technical guide provides a comprehensive overview of 6-Ethoxy-2,3-difluorobenzoic acid, with a foundational focus on its molecular weight. We will delve into its core molecular identity, the critical role of molecular weight in research and development, prevalent synthetic pathways, analytical characterization techniques, key applications, and essential safety protocols. This document is intended for researchers, scientists, and drug development professionals who utilize or intend to utilize this versatile chemical intermediate.
Core Molecular Identity
The Significance of Fluorinated Scaffolds
The introduction of fluorine into organic molecules is a cornerstone of modern drug design. Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Difluorinated benzoic acids, such as the subject of this guide, are particularly valuable as their substitution patterns allow for fine-tuning of these properties, making them versatile precursors for creating complex and potent therapeutic agents and specialized chemicals.[1]
Definitive Identification of 6-Ethoxy-2,3-difluorobenzoic acid
Precise identification is paramount for experimental reproducibility and regulatory compliance. The fundamental properties of 6-Ethoxy-2,3-difluorobenzoic acid are summarized below.
| Property | Value | Source |
| Molecular Weight | 202.157 g/mol (often cited as 202.16 g/mol ) | [1] |
| Molecular Formula | C₉H₈F₂O₃ | [1] |
| IUPAC Name | 6-ethoxy-2,3-difluorobenzoic acid | PubChem |
| Canonical SMILES | CCOC1=C(C(=C(C=C1)F)F)C(=O)O | PubChem |
| InChI Key | LKUXFZWPJFDQGP-UHFFFAOYSA-N | PubChem |
| CAS Number | Not explicitly available in search results; researchers should verify with their supplier. A similar isomer, 3-ethoxy-2,4-difluorobenzoic acid, has the CAS number 1017779-88-2.[1] | [1] |
The Foundational Role of Molecular Weight
While seemingly a simple metric, the molecular weight of 202.157 g/mol is a critical parameter that underpins the entire experimental lifecycle of 6-Ethoxy-2,3-difluorobenzoic acid.
-
Stoichiometric Precision: In synthetic chemistry, all reaction calculations rely on the accurate molar mass of reactants. Whether performing a Suzuki cross-coupling, an amidation, or an esterification, precise knowledge of the molecular weight is essential for calculating molar equivalents, controlling reaction stoichiometry, and maximizing theoretical yield.
-
Analytical Verification: Mass spectrometry directly verifies the identity of a synthesized compound by measuring its mass-to-charge ratio. An experimental mass that matches the theoretical molecular weight is the primary confirmation that the target molecule has been successfully formed.
-
Physicochemical Predictions: Molecular weight is a key input for computational models that predict properties like solubility, lipophilicity (logP), and bioavailability, which are critical in the early stages of drug discovery.
Strategic Synthesis Pathways
The synthesis of 6-Ethoxy-2,3-difluorobenzoic acid can be approached through several strategic routes, with the choice often dictated by the availability of starting materials, desired scale, and purity requirements. The primary methods involve the construction and subsequent modification of the substituted benzene ring.
Caption: Generalized synthetic routes to 6-Ethoxy-2,3-difluorobenzoic acid.
Experimental Protocol: Oxidation of 2,3-Difluoro-6-ethoxybenzaldehyde
This protocol is a representative example based on methods used for structurally similar compounds.[1] The causality behind this choice is its often high conversion rate and amenability to scaling.
-
Dissolution: Dissolve the starting material, 2,3-difluoro-6-ethoxybenzaldehyde, in a suitable solvent system such as aqueous potassium hydroxide (KOH).
-
Temperature Control (Critical Step): Heat the reaction mixture to approximately 70°C. Maintaining a stable temperature is crucial to ensure a consistent reaction rate and prevent the formation of byproducts.
-
Oxidant Addition: Slowly add an oxidizing agent, such as hydrogen peroxide (H₂O₂), dropwise to the heated solution. A controlled addition rate is vital to manage the exothermic nature of the oxidation and prevent runaway reactions.
-
Reaction Monitoring: Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is fully consumed.
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature.
-
Perform a liquid-liquid extraction to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the carboxylic acid product.
-
Isolate the solid product by vacuum filtration.
-
-
Purification: Recrystallize the crude product from a suitable solvent system to achieve high purity (typically >99%).
Analytical Characterization and Quality Control
A multi-pronged analytical approach is required to confirm the identity, structure, and purity of the final product. Each technique provides a piece of a self-validating puzzle.
Caption: A self-validating workflow for analytical quality control.
-
Mass Spectrometry (MS): This is the definitive technique for confirming the molecular weight. High-resolution mass spectrometry (HRMS) should yield a mass measurement that corresponds to the molecular formula C₉H₈F₂O₃ with high accuracy, confirming the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the ethoxy group (a triplet and a quartet) and the aromatic protons, with their chemical shifts and coupling constants providing information about their positions on the ring.
-
¹³C NMR: Will show the correct number of carbon environments, including the carbonyl carbon of the carboxylic acid, the carbons of the ethoxy group, and the distinct aromatic carbons attached to hydrogen and fluorine.
-
¹⁹F NMR: Is essential for confirming the presence and environment of the two fluorine atoms.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of the final compound. A high-purity sample will show a single major peak, allowing for quantification of any residual starting materials or byproducts. Yields around 90% with purities exceeding 99% are achievable with optimized synthesis and purification methods.[1]
Applications in Research and Development
6-Ethoxy-2,3-difluorobenzoic acid is not an end product but a high-value intermediate. Its utility stems from the reactivity of its carboxylic acid group and the unique electronic properties conferred by the difluoro-ethoxy substitution pattern.
Caption: Role as a versatile precursor in synthetic chemistry.
Building Block for Complex Molecules
The compound is a key building block for synthesizing more complex fluorinated molecules for various applications.[1]
-
Medicinal Chemistry: It is investigated as a pharmaceutical intermediate in drug development.[1] Structurally similar difluorobenzoic acids are known intermediates in the synthesis of potent drugs like the bacterial cell division inhibitor PC190723.[1]
-
Agrochemical Chemistry: The strategic incorporation of fluorine is a common tactic in developing modern pesticides. Related structures are precursors to insecticides like Novaluron.[1]
Utility in Cross-Coupling Reactions
The electron-withdrawing nature of the fluorine atoms makes the aromatic ring suitable for transition-metal-catalyzed cross-coupling reactions. It is particularly useful in Suzuki reactions, which are fundamental for creating C-C bonds to form biaryl structures—a motif commonly found in pharmaceuticals and advanced organic materials.[1]
Safety, Handling, and Storage Protocols
Proper handling of fluorinated chemical intermediates is essential to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this exact isomer was not retrieved, the following guidelines are based on protocols for closely related difluorobenzoic acids.[2][3][4]
Hazard Identification
Based on related compounds, 6-Ethoxy-2,3-difluorobenzoic acid should be handled as a substance that can cause skin and eye irritation.[5][6]
| Hazard Class | GHS Classification (Anticipated) |
| Skin Corrosion/Irritation | Warning: Causes skin irritation (H315) |
| Serious Eye Damage/Irritation | Warning: Causes serious eye irritation (H319) |
| Target Organ Toxicity | Warning: May cause respiratory irritation (H335) |
Step-by-Step Safe Handling Protocol
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[3]
-
Avoid Dust Generation: As a solid, care should be taken to avoid creating dust. Use procedures like gentle scooping rather than pouring, and if significant dust is possible, a dust respirator should be worn.[2]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[2]
-
Spill Response: In case of a spill, clean it up immediately using dry procedures to avoid generating dust. Place the spilled material into a clean, dry, sealed, and labeled container for proper disposal.[2]
Storage and Disposal
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[3]
-
Disposal: Dispose of the chemical and its container in accordance with all local, regional, and national regulations at an approved waste disposal plant.[4]
Conclusion
6-Ethoxy-2,3-difluorobenzoic acid is a specialized chemical intermediate whose value is defined by its precise molecular structure and properties. Its molecular weight of 202.157 g/mol is the starting point for all quantitative work, from synthesis to analysis. By understanding its synthetic origins, methods of characterization, and potential applications, researchers in drug discovery and materials science can effectively leverage this building block to construct novel and complex molecules with tailored functions. Adherence to rigorous safety and handling protocols is essential to ensure the responsible use of this valuable compound.
References
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Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved January 26, 2026, from [Link]
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2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
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(PDF) An Efficient Synthesis of 2,4-Dichloro-3,5-Difluorobenzoic Acid - ResearchGate. (2015). ResearchGate. Retrieved January 26, 2026, from [Link]
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Cas 126674-77-9,2-AMINO-4,6-DIFLUOROBENZOIC ACID | lookchem. (n.d.). LookChem. Retrieved January 26, 2026, from [Link]
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2,3-Difluorobenzoic acid - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
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(PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid - ResearchGate. (2017). ResearchGate. Retrieved January 26, 2026, from [Link]
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2,6-Difluorobenzoic acid 98 385-00-2. (n.d.). MilliporeSigma. Retrieved January 26, 2026, from [Link]
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2,3-Difluorobenzoic acid - ScienceOpen. (n.d.). ScienceOpen. Retrieved January 26, 2026, from [Link]
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6-Ethoxy-2,3-difluorobenzoic acid stability and storage conditions
An In-Depth Technical Guide to the Stability and Storage of 6-Ethoxy-2,3-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Ethoxy-2,3-difluorobenzoic acid is a fluorinated organic compound with potential applications in pharmaceutical and materials science. Understanding its chemical stability and establishing appropriate storage conditions are critical for maintaining its purity, integrity, and performance in research and development. This guide provides a comprehensive overview of the factors influencing the stability of 6-Ethoxy-2,3-difluorobenzoic acid, recommended storage protocols, and methodologies for stability assessment. Drawing upon established principles of organic chemistry and general guidance for related benzoic acid derivatives, this document serves as an essential resource for ensuring the long-term viability of this compound.
Introduction: The Significance of Fluorinated Benzoic Acids
Fluorination is a widely employed strategy in medicinal chemistry to enhance the metabolic stability and pharmacokinetic properties of drug candidates.[1] The strong carbon-fluorine bond contributes to the overall robustness of organofluorine compounds.[2] 6-Ethoxy-2,3-difluorobenzoic acid, as a member of this class, possesses a unique combination of functional groups—a carboxylic acid, an ethoxy group, and a difluorinated aromatic ring—that make it a valuable building block in the synthesis of complex molecules. However, these same functional groups can also be susceptible to degradation under suboptimal conditions. This guide aims to provide a proactive approach to preserving the chemical integrity of 6-Ethoxy-2,3-difluorobenzoic acid.
Physicochemical Properties
A summary of the key physicochemical properties of benzoic acid and related difluorobenzoic acids is presented in Table 1. While specific experimental data for 6-Ethoxy-2,3-difluorobenzoic acid is not widely available, these values for related compounds provide a useful reference point.
Table 1: Physicochemical Properties of Benzoic Acid and Difluorobenzoic Acid Analogs
| Property | 2,3-Difluorobenzoic acid | 2,6-Difluorobenzoic acid | Benzoic Acid |
| Molecular Formula | C₇H₄F₂O₂ | C₇H₄F₂O₂ | C₇H₆O₂ |
| Molecular Weight | 158.10 g/mol | 158.10 g/mol | 122.12 g/mol [3] |
| Melting Point | 163-165 °C | 157-161 °C | 122.4 °C[3] |
| Boiling Point | Not available | 77 °C at 13 mmHg | 249.2 °C[3] |
| Appearance | Solid | Solid | Solid[3] |
Potential Degradation Pathways
Based on the functional groups present in 6-Ethoxy-2,3-difluorobenzoic acid, several potential degradation pathways can be postulated. Understanding these pathways is crucial for designing effective storage strategies and stability-indicating analytical methods.
-
Decarboxylation: While generally stable, benzoic acids can undergo decarboxylation at elevated temperatures. The presence of electron-withdrawing fluorine atoms may influence the thermal stability of the carboxylic acid group.
-
Ether Hydrolysis: The ethoxy group could be susceptible to hydrolysis, particularly under acidic or basic conditions, to yield the corresponding phenol. This is a critical consideration if the compound is to be formulated in aqueous solutions.
-
Oxidation: The aromatic ring and the ethoxy group could be targets for oxidation, especially in the presence of strong oxidizing agents or upon exposure to light and air over extended periods.
Caption: Potential degradation pathways for 6-Ethoxy-2,3-difluorobenzoic acid.
Recommended Storage and Handling Conditions
To mitigate the risk of degradation and ensure the long-term stability of 6-Ethoxy-2,3-difluorobenzoic acid, the following storage and handling conditions are recommended. These are based on general best practices for benzoic acid derivatives.[3][4][5]
Table 2: Recommended Storage Conditions for 6-Ethoxy-2,3-difluorobenzoic acid
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[6][7][8] Some suppliers recommend room temperature, while others suggest <15°C. | Minimizes the rate of potential degradation reactions, such as decarboxylation. |
| Light | Store in a dark place, protected from light. | Prevents potential photolytic degradation. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Reduces the risk of oxidative degradation. |
| Container | Use tightly sealed containers.[3][7][8][9] Lined metal or plastic containers are suitable.[6] | Prevents exposure to moisture and atmospheric contaminants. |
| Incompatibilities | Store away from strong oxidizing agents and strong bases.[4][5][8] | Avoids chemical reactions that could degrade the compound. |
Handling Precautions:
-
Handle in a well-ventilated area to avoid inhalation of dust.[7][9]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6]
Framework for Stability Assessment
A comprehensive stability testing program is essential to definitively determine the shelf-life and optimal storage conditions for 6-Ethoxy-2,3-difluorobenzoic acid. The following experimental workflow outlines a robust approach.
Caption: A typical workflow for assessing the stability of a chemical compound.
Development of a Stability-Indicating Analytical Method
A stability-indicating analytical method is one that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for this purpose.
Protocol:
-
Column Selection: A C18 reversed-phase column is a good starting point.
-
Mobile Phase Optimization: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) should be optimized to achieve good separation between the parent compound and any potential degradants.
-
Detection Wavelength: The UV detection wavelength should be set at the λmax of 6-Ethoxy-2,3-difluorobenzoic acid to ensure maximum sensitivity.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation products and pathways.
Protocol:
-
Acid Hydrolysis: Dissolve the compound in a solution of hydrochloric acid (e.g., 0.1 N HCl) and heat.
-
Base Hydrolysis: Dissolve the compound in a solution of sodium hydroxide (e.g., 0.1 N NaOH) and heat.
-
Oxidative Degradation: Treat a solution of the compound with hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60-80°C).
-
Photolytic Degradation: Expose a solution of the compound to UV light.
-
Analysis: Analyze the stressed samples at various time points using the developed stability-indicating HPLC method.
Conclusion
References
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- Thermo Fisher Scientific. (2010, October 17).
- Thermo Fisher Scientific. (2010, October 17).
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PubChem. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from [Link]
- New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet.
-
Eurofins. (n.d.). PFAS testing, Total Organic Fluorine (TOF), Total Fluorine (TF). Retrieved from [Link]
-
VelocityEHS. (2015, February 16). Benzoic Acid – Uses and Safety. Retrieved from [Link]
- U.S. Environmental Protection Agency. (2024, January 1). Method 1621 Determination of Adsorbable Organic Fluorine (AOF)
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ACS Publications. (n.d.). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Retrieved from [Link]
- Carl ROTH. (n.d.).
-
Chemistry Stack Exchange. (2021, November 6). Fluorine detection in organic compounds. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2,6-Difluoro-3-methylbenzoic acid, octyl ester. Retrieved from [Link]
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- National Institutes of Health. (2021, October 29). Method for organic fluorine determination in gasoline and its components using high-resolution continuum source flame molecular absorption spectrometry with gallium fluoride as a target molecule.
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Ethoxy-2,3-difluorobenzoic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Ethoxy-2,3-difluorobenzoic acid. This document is designed to help you identify and mitigate the formation of common side products, ensuring the desired purity and yield of your target molecule.
Troubleshooting Guide: Side Product Identification and Mitigation
The synthesis of 6-Ethoxy-2,3-difluorobenzoic acid, a valuable building block in medicinal chemistry, can be prone to the formation of several side products. This guide addresses the most common issues encountered during its synthesis, providing insights into their formation, identification, and prevention.
Q1: My reaction seems incomplete, and I've isolated a significant amount of my starting material, 1-Ethoxy-2,3-difluorobenzene. What could be the cause?
A1: Incomplete conversion is a frequent challenge. The primary causes are often related to reaction conditions and reagent stoichiometry.
Plausible Causes:
-
Insufficient Reagent: In syntheses involving ortho-lithiation followed by carboxylation, an insufficient amount of the organolithium reagent (e.g., n-BuLi or LDA) will result in unreacted starting material. Similarly, in a formylation-oxidation route, incomplete formylation will carry the starting material through to the final step.
-
Low Reaction Temperature: While low temperatures are often necessary to control selectivity, particularly in ortho-lithiation reactions, they can also slow down the reaction rate to the point of incomplete conversion if the reaction time is not sufficiently long.
-
Poor Reagent Quality: Organolithium reagents are sensitive to moisture and air. If the reagent has degraded, its effective concentration will be lower than stated, leading to incomplete reaction.
Troubleshooting and Solutions:
-
Reagent Titration: Always titrate your organolithium reagents before use to determine their exact molarity.
-
Optimize Reaction Time and Temperature: If you observe a significant amount of starting material, consider increasing the reaction time or slowly warming the reaction to a slightly higher temperature towards the end of the addition of the electrophile (e.g., dry ice for carboxylation).
-
Ensure Anhydrous Conditions: Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the organolithium reagent.
Identification of 1-Ethoxy-2,3-difluorobenzene:
This non-polar impurity can be readily identified by:
-
TLC: It will have a higher Rf value compared to the polar benzoic acid product.
-
HPLC: It will have a longer retention time on a reverse-phase column.[1]
-
1H NMR: Look for the characteristic signals of the ethoxy group (a quartet around 4.1 ppm and a triplet around 1.4 ppm) and the aromatic protons without the presence of a carboxylic acid proton.
Q2: I've observed a more polar impurity in my final product. Could it be 6-Hydroxy-2,3-difluorobenzoic acid?
A2: Yes, the formation of the corresponding phenol is a common side reaction, typically due to the hydrolysis of the ethoxy group.
Plausible Causes:
-
Acidic Work-up: Strong acidic conditions during the reaction work-up can lead to the cleavage of the ether linkage.[2][3][4]
-
High Reaction Temperatures: Prolonged heating, especially in the presence of acidic or basic reagents, can promote ether hydrolysis.
Troubleshooting and Solutions:
-
Milder Work-up Conditions: Use a weaker acid for neutralization or perform the acidification at a lower temperature.
-
Temperature Control: Avoid excessive heating during the reaction and work-up steps.
-
Protective Group Strategy: If hydrolysis is a persistent issue, consider using a more robust ether protecting group, although this would add steps to your synthesis.
Identification of 6-Hydroxy-2,3-difluorobenzoic acid:
-
HPLC-MS: This is the most effective method for identifying this impurity. The mass spectrum will show a molecular ion corresponding to the loss of an ethyl group (M-28) compared to the desired product.
-
1H NMR: The spectrum will show a broad singlet for the phenolic hydroxyl group, and the signals for the ethoxy group will be absent. The chemical shifts of the aromatic protons will also be affected by the change from an ethoxy to a hydroxyl group.
Q3: My yield is low, and I've identified 1-Ethoxy-2,3-difluorobenzene as a byproduct, even with what appears to be full conversion of the intermediate. What is happening?
A3: This scenario strongly suggests that decarboxylation is occurring, either during the reaction or the work-up.
Plausible Causes:
-
Elevated Temperatures: Benzoic acids, particularly those with electron-donating groups, can undergo decarboxylation at high temperatures.[5][6] The presence of copper salts can lower the temperature required for this process.[6]
-
Acidic Conditions at High Temperatures: Heating in the presence of strong acids can facilitate the loss of carbon dioxide.[5][7]
Troubleshooting and Solutions:
-
Temperature Management: Maintain the lowest possible temperature throughout the synthesis and purification steps. Avoid prolonged heating.
-
Neutralization Before Distillation: If performing a distillation to remove solvents, ensure the reaction mixture is neutralized to prevent acid-catalyzed decarboxylation.
-
Purification Method: Opt for non-thermal purification methods like recrystallization over distillation where possible.
Identification of the Decarboxylation Product:
The decarboxylation product is the starting material, 1-Ethoxy-2,3-difluorobenzene. Refer to Q1 for identification methods.
Q4: My analytical data (HPLC, NMR) suggests the presence of an isomeric impurity. How can I determine its structure and prevent its formation?
A4: The formation of positional isomers is a classic challenge in aromatic chemistry, governed by the directing effects of the substituents on the benzene ring.
Plausible Causes and Regioselectivity:
-
Directing Effects: The ethoxy group is a strong ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing.[8][9][10][11][12]
-
In an ortho-lithiation route, the ethoxy group is a potent directing group, favoring lithiation at the C6 position. However, some lithiation may occur at the C4 position, leading to the formation of 4-Ethoxy-2,3-difluorobenzoic acid after carboxylation.
-
In an electrophilic formylation (e.g., Vilsmeier-Haack) route, the strong activating and ortho-, para-directing nature of the ethoxy group will primarily direct the formyl group to the C6 position. However, some substitution at the C4 position is possible, which upon oxidation would yield the 4-ethoxy isomer.[13][14][15]
-
Troubleshooting and Solutions:
-
Optimize Reaction Conditions for Regioselectivity:
-
For ortho-lithiation, use a bulky base like lithium diisopropylamide (LDA) which can enhance selectivity for the less sterically hindered ortho position. Lowering the temperature can also improve regioselectivity.
-
For formylation, the choice of Lewis acid and reaction conditions can influence the isomer ratio. Milder conditions may favor the thermodynamically more stable product.
-
-
Purification:
Identification of Positional Isomers:
-
HPLC-MS: Isomers will have the same mass but may have different retention times.[20][21][22]
-
NMR Spectroscopy: 1H and 19F NMR are invaluable. The coupling patterns and chemical shifts of the aromatic protons and fluorine atoms will be distinct for each isomer. 2D NMR techniques like COSY and NOESY can help elucidate the exact connectivity and spatial relationships of the substituents.
Synthetic Pathways and Side Product Formation
The following diagrams illustrate the likely synthetic routes to 6-Ethoxy-2,3-difluorobenzoic acid and the points at which key side products can form.
Caption: Ortho-lithiation/carboxylation pathway and potential side products.
Caption: Formylation/oxidation pathway and potential side products.
Frequently Asked Questions (FAQs)
Q: What is the best solvent for recrystallizing 6-Ethoxy-2,3-difluorobenzoic acid?
A: The ideal solvent will depend on the specific impurities you are trying to remove. A good starting point for benzoic acids is often a mixed solvent system, such as ethanol/water or toluene.[19] The principle is to find a solvent in which the desired product is soluble at high temperatures but sparingly soluble at room temperature, while the impurities remain soluble at all temperatures.[7]
Q: Can I use 19F NMR to assess the purity of my product?
A: Absolutely. 19F NMR is a very powerful technique for analyzing fluorinated compounds. The chemical shifts of the fluorine atoms are highly sensitive to their electronic environment. You will be able to distinguish between your desired product and any positional isomers or other fluorine-containing impurities.
Q: Are there any specific safety precautions I should take during this synthesis?
A: Yes. If you are using an ortho-lithiation route, organolithium reagents like n-BuLi are pyrophoric and react violently with water. All manipulations must be carried out under a dry, inert atmosphere. Formylation reagents like phosphorus oxychloride are corrosive and moisture-sensitive. Always consult the safety data sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).
Summary of Potential Side Products and their Characteristics
| Side Product | Formation Pathway | Identification | Mitigation Strategies |
| 1-Ethoxy-2,3-difluorobenzene | Incomplete reaction, Decarboxylation | Higher Rf on TLC, Longer retention on RP-HPLC[1], Absence of COOH proton in 1H NMR | Ensure complete reaction, Avoid high temperatures |
| 6-Hydroxy-2,3-difluorobenzoic acid | Hydrolysis of ethoxy group | Lower M.W. in MS, Absence of ethoxy signals in 1H NMR | Milder work-up conditions, Temperature control |
| 4-Ethoxy-2,3-difluorobenzoic acid | Non-regioselective lithiation or formylation | Same M.W., different retention time in HPLC, Different coupling patterns in NMR | Optimize reaction conditions for selectivity, Purification by recrystallization or chromatography |
| Di-substituted products | Over-reaction during formylation | Higher M.W. in MS, More complex NMR spectra | Control stoichiometry of reagents |
This guide is intended to provide a starting point for troubleshooting common issues in the synthesis of 6-Ethoxy-2,3-difluorobenzoic acid. Successful organic synthesis often requires careful optimization of reaction conditions and thorough characterization of the products.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
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Rakib, M. A. (2016). Recrystallization of Impure Benzoic Acid. ResearchGate. Available at: [Link]
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Wikipedia. (2023). Electrophilic aromatic directing groups. In Wikipedia. Available at: [Link]
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Sun, X., & Ritter, T. (2021). Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids. Angewandte Chemie International Edition, 60(17), 9239-9243. Available at: [Link]
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Zarębski, J., et al. (2018). Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1572, 33-41. Available at: [Link]
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Serio, M. A., et al. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels, 10(3), 655-662. Available at: [Link]
-
Wikipedia. (2023). Vilsmeier–Haack reaction. In Wikipedia. Available at: [Link]
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Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. Available at: [Link]
-
Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Available at: [Link]
-
Sun, X., & Ritter, T. (2021). Decarboxylative Polyfluoroarylation of Alkylcarboxylic Acids. ResearchGate. Available at: [Link]
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University of Colorado Boulder. (n.d.). Recrystallization of Benzoic Acid. Available at: [Link]
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Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]
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Wang, M., et al. (2021). Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. Analytical Chemistry, 93(4), 2098–2106. Available at: [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
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SIELC Technologies. (2018, May 16). 1-Ethoxy-2,3-Difluorobenzene. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Decarboxylation. Available at: [Link]
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Clegg, W., et al. (2006). 2,3-Difluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 62(Pt 12), o5502–o5503. Available at: [Link]
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Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]
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NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
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MDPI. (2021, October 26). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. Molecules, 26(21), 6527. Available at: [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]
- Google Patents. (n.d.). EP0818435A1 - Process for the decarboxylation of aromatic carboxylic acids.
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Wikipedia. (2023). Ether cleavage. In Wikipedia. Available at: [Link]
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Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]
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Zhang, X., & Ritter, T. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie International Edition, 60(44), 24012-24015. Available at: [Link]
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The Organic Chemistry Tutor. (2018, December 31). ether cleavage with strong acids [Video]. YouTube. Available at: [Link]
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Gao, K., et al. (2022). Analysis of Specific Perfluorohexane Sulfonate Isomers by Liquid Chromatography-Tandem Mass Spectrometry: Method Development and Application in Source Apportionment. Toxics, 10(10), 569. Available at: [Link]
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All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. Available at: [Link]
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Al-Zaydi, K. M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC, 2015(iv), 19-47. Available at: [Link]
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Chemistry Stack Exchange. (2017, May 21). Solvent for recrystallization of benzoic acid? Available at: [Link]
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Patel, H. P., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 4(8), 2936-2946. Available at: [Link]
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Li, X. (2003). Directed (ortho) Metallation. Available at: [Link]
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Patel, H. P., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)malonaldehyde and its reactivity. International Journal of Industrial Chemistry, 4(1), 22. Available at: [Link]
-
Kinoshita, A., et al. (2024). Novel simultaneous analysis of 18 types of glycosaminoglycan-derived disaccharides using 4-aminobenzoic acid ethyl ester derivatization by HPLC with fluorescence detection. Journal of Chromatography B, 1233, 124021. Available at: [Link]
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Chemistry LibreTexts. (2015, July 14). 9.8: Reactions of Ethers. Available at: [Link]
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NCERT. (n.d.). Alcohols, Phenols and Ethers. Available at: [Link]
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preventing byproduct formation in 6-Ethoxy-2,3-difluorobenzoic acid reactions
A Guide to Preventing Byproduct Formation in Synthetic Reactions
Welcome to the Technical Support Center for 6-Ethoxy-2,3-difluorobenzoic acid. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile fluorinated benzoic acid derivative in their synthetic workflows. As Senior Application Scientists, we have compiled this guide to address common challenges and provide practical, field-proven solutions to minimize byproduct formation and optimize your reaction outcomes. Our approach is grounded in mechanistic understanding to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your reactions with 6-Ethoxy-2,3-difluorobenzoic acid in a question-and-answer format.
Amide Coupling Reactions
Question 1: My amide coupling reaction with 6-Ethoxy-2,3-difluorobenzoic acid is resulting in a low yield and multiple spots on my TLC. What are the likely byproducts and how can I improve the reaction?
Answer:
Low yields and the presence of multiple byproducts in amide coupling reactions with 6-Ethoxy-2,3-difluorobenzoic acid are common challenges, often stemming from the electronic nature of the starting material and the choice of coupling reagents. The electron-withdrawing fluorine atoms can decrease the nucleophilicity of the carboxylate, making activation and subsequent reaction with the amine more difficult.
Potential Byproducts and Their Causes:
-
Anhydride Formation: The activated carboxylic acid intermediate can react with another molecule of 6-Ethoxy-2,3-difluorobenzoic acid to form the corresponding anhydride. This is more likely to occur if the amine is not sufficiently reactive or is present in a substoichiometric amount.
-
N-acylurea Formation: When using carbodiimide coupling reagents like Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is unreactive towards the amine.
-
Racemization: If you are coupling with a chiral amine, the use of certain coupling reagents and bases can lead to epimerization at the stereocenter.
-
Unreacted Starting Material: Inefficient activation of the carboxylic acid or a poorly nucleophilic amine can lead to significant amounts of unreacted 6-Ethoxy-2,3-difluorobenzoic acid remaining in the reaction mixture.
Strategies for Optimization:
-
Choice of Coupling Reagent: For electron-deficient benzoic acids, stronger coupling reagents are often required. Consider using uronium or phosphonium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[1] These reagents are known to be highly efficient and can minimize side reactions.[1]
-
Use of Additives: When using carbodiimides like EDC, the addition of Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) is crucial.[2] These additives act as activating agents by forming an active ester intermediate, which is more reactive towards the amine and less prone to side reactions like N-acylurea formation and racemization.
-
Reaction Conditions:
-
Solvent: Use an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Dichloromethane (DCM). DMF is often preferred for its ability to dissolve a wide range of reactants.
-
Base: A non-nucleophilic base like Diisopropylethylamine (DIPEA) or Triethylamine (TEA) is typically used to neutralize the hexafluorophosphate or tetrafluoroborate salts of the coupling reagents and to deprotonate the carboxylic acid.
-
Temperature: Running the reaction at 0°C initially and then allowing it to warm to room temperature can help to control the reaction rate and minimize side reactions.
-
-
Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and base for a few minutes before adding the amine can often improve yields. This ensures that the active ester is formed before the amine is introduced, minimizing the chance of side reactions involving the amine and the coupling reagent.
Question 2: I am using DCC as a coupling reagent and am having trouble removing the dicyclohexylurea (DCU) byproduct. What is the best way to purify my product?
Answer:
The formation of dicyclohexylurea (DCU) is a common issue when using Dicyclohexylcarbodiimide (DCC) as a coupling reagent. DCU is often insoluble in many common organic solvents, which can be advantageous for its removal but can also lead to co-precipitation with the desired product.
Purification Strategies for DCU Removal:
-
Filtration: The most straightforward method is to filter the reaction mixture. Since DCU is often insoluble in solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), it can be removed by filtration. However, if your product is also a solid, this can be challenging.
-
Solvent Selection for Precipitation/Washing:
-
After the reaction is complete, you can try to dissolve the crude product in a solvent in which your desired amide is soluble, but DCU is not. Chloroform or hot ethyl acetate can sometimes be effective.
-
Alternatively, you can wash the crude solid with a solvent that dissolves DCU but not your product. Acetic acid is sometimes used for this purpose, followed by washing with water to remove the acid.
-
-
Chromatography: If filtration and washing are not effective, flash column chromatography is a reliable method for separating your amide from DCU. A silica gel column with a gradient of ethyl acetate in hexanes is a common starting point.
Recommendation: To avoid the challenges associated with DCU removal, consider using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.[3][4]
Esterification Reactions
Question 3: I am attempting a Fischer esterification of 6-Ethoxy-2,3-difluorobenzoic acid with ethanol and a catalytic amount of sulfuric acid, but the reaction is slow and does not go to completion. How can I drive the reaction forward?
Answer:
Fischer esterification is an equilibrium-limited reaction, and for sterically hindered or electron-deficient benzoic acids like 6-Ethoxy-2,3-difluorobenzoic acid, reaching completion can be challenging under standard conditions.[5]
Strategies to Improve Fischer Esterification Yields:
-
Removal of Water: The formation of water as a byproduct drives the equilibrium back towards the starting materials. Removing water as it is formed will push the reaction to completion. This can be achieved by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene) is a classic and effective method.
-
Use of a Drying Agent: Incorporating a drying agent that is stable to acidic conditions, such as molecular sieves, directly into the reaction mixture can also be effective.
-
-
Use of Excess Alcohol: Employing the alcohol as the solvent (if feasible) will shift the equilibrium towards the product side according to Le Chatelier's principle.
-
Microwave-Assisted Synthesis: Sealed-vessel microwave synthesis can significantly accelerate the reaction by allowing for temperatures above the boiling point of the solvent, leading to higher yields in shorter reaction times.[5][6][7][8]
-
Alternative Esterification Methods: If Fischer esterification remains problematic, consider alternative methods:
-
Reaction with Alkyl Halides: Convert the carboxylic acid to its carboxylate salt with a base (e.g., sodium or potassium carbonate) and then react it with an alkyl halide (e.g., ethyl iodide or bromide).
-
Mitsunobu Reaction: This reaction uses triphenylphosphine (PPh3) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to form an ester from a carboxylic acid and an alcohol under mild, neutral conditions.[9] However, be aware that the byproducts (triphenylphosphine oxide and the reduced azodicarboxylate) can be challenging to remove.[9][10]
-
General Issues
Question 4: I am concerned about the potential for decarboxylation of 6-Ethoxy-2,3-difluorobenzoic acid during my reaction. Under what conditions is this most likely to occur, and how can I prevent it?
Answer:
Decarboxylation of benzoic acids can occur under harsh conditions, particularly at high temperatures and in the presence of strong acids or bases. While 6-Ethoxy-2,3-difluorobenzoic acid is relatively stable, prolonged heating in acidic media can promote this side reaction.
Conditions Favoring Decarboxylation:
-
High Temperatures: Thermal decarboxylation can occur, especially if the reaction is heated for extended periods.
-
Strongly Acidic Conditions: Acid-catalyzed decarboxylation can proceed through protonation of the aromatic ring, which facilitates the cleavage of the C-C bond to the carboxyl group.
Preventive Measures:
-
Temperature Control: Whenever possible, run your reactions at the lowest effective temperature. Avoid prolonged heating at high temperatures.
-
pH Control: If your reaction allows, try to maintain a neutral or mildly basic pH. If acidic conditions are required, use the mildest acid catalyst possible and for the shortest duration necessary.
-
Choice of Reagents: For reactions like amide coupling, using modern coupling reagents that operate under mild, near-neutral conditions (e.g., HATU, HBTU) can significantly reduce the risk of decarboxylation compared to methods requiring harsh acidic or basic conditions.
Question 5: Is the ethoxy group on the aromatic ring susceptible to cleavage during my reactions?
Answer:
The ethoxy group in 6-Ethoxy-2,3-difluorobenzoic acid is an ether linkage and is generally stable under many reaction conditions. However, it can be cleaved under strongly acidic conditions, particularly in the presence of Lewis acids or strong protic acids like HBr or HI, often at elevated temperatures.
Conditions to Avoid for Ethoxy Group Stability:
-
Strong Protic Acids at High Temperatures: Avoid prolonged heating with strong acids like HBr, HI, or concentrated sulfuric acid.
-
Strong Lewis Acids: Reagents like boron tribromide (BBr3) are specifically used for the cleavage of aryl ethers and should be avoided unless this transformation is intended.
Recommendations:
-
Most standard amide coupling and esterification conditions (e.g., using HATU, EDC/HOBt, or Fischer esterification with catalytic sulfuric acid at moderate temperatures) are unlikely to cleave the ethoxy group.
-
Always monitor your reactions by TLC or LC-MS to check for the formation of the corresponding phenol byproduct, especially if you are using strongly acidic conditions or high temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 6-Ethoxy-2,3-difluorobenzoic acid?
A1: 6-Ethoxy-2,3-difluorobenzoic acid should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.
Q2: What analytical techniques are best for monitoring the progress of reactions involving 6-Ethoxy-2,3-difluorobenzoic acid and for characterizing the products and byproducts?
A2: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress. A typical mobile phase would be a mixture of hexanes and ethyl acetate.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and to resolve closely related byproducts.[11] A C18 column with a mobile phase of acetonitrile and water is a good starting point.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For identifying the molecular weights of products and byproducts, which is invaluable for troubleshooting.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for structural confirmation of the final product and for identifying byproducts.[11] The characteristic signals of the ethoxy group and the splitting patterns due to the fluorine atoms provide a wealth of structural information.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be useful for analyzing more volatile derivatives, such as esters.
Q3: Are there any specific safety precautions I should take when working with 6-Ethoxy-2,3-difluorobenzoic acid and the reagents used in its reactions?
A3: Yes, standard laboratory safety practices should always be followed. This includes:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Many of the coupling reagents and their byproducts can be irritants or sensitizers, so direct contact should be avoided.
-
Consult the Safety Data Sheet (SDS) for 6-Ethoxy-2,3-difluorobenzoic acid and all other reagents before starting any experiment.
Experimental Protocols
Protocol 1: High-Yield Amide Coupling using HATU
This protocol is recommended for coupling 6-Ethoxy-2,3-difluorobenzoic acid with a primary or secondary amine, especially when dealing with less reactive or sterically hindered amines.
Materials:
-
6-Ethoxy-2,3-difluorobenzoic acid
-
Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 6-Ethoxy-2,3-difluorobenzoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution.
-
Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes).
Protocol 2: Efficient Esterification using the Mitsunobu Reaction
This protocol is useful for esterifying 6-Ethoxy-2,3-difluorobenzoic acid under mild, neutral conditions, particularly with primary or secondary alcohols.
Materials:
-
6-Ethoxy-2,3-difluorobenzoic acid
-
Alcohol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In a dry, inert atmosphere, dissolve 6-Ethoxy-2,3-difluorobenzoic acid (1.0 eq), the alcohol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change is typically observed.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to remove the triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproducts.
Data Summary Table
| Reaction Type | Common Byproducts | Recommended Reagent(s) | Key Optimization Strategies |
| Amide Coupling | Anhydride, N-acylurea | HATU, HBTU, PyBOP, EDC/HOBt | Pre-activation of carboxylic acid, use of additives (HOBt/HOAt), anhydrous conditions |
| Esterification | Unreacted starting material | Sulfuric acid (catalytic), PPh₃/DIAD (Mitsunobu) | Removal of water (Fischer), use of excess alcohol, mild conditions (Mitsunobu) |
| General | Decarboxylation product, Phenol (from ethoxy cleavage) | N/A | Careful temperature and pH control, avoidance of strong acids/bases and high temperatures |
Visualizing Reaction Pathways
Amide Coupling with HATU
Caption: Workflow for high-yield amide synthesis using HATU.
Potential Byproduct Pathways in Amide Coupling
Caption: Competing reaction pathways in amide synthesis.
References
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
ResearchGate. How should I purify a complex, polar, amide reaction mixture?. [Link]
-
Reddy, K. L., & Kumar, Y. K. (2006). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 47(42), 7469-7472. [Link]
-
ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
Hughes, D. L., Reamer, R. A., Bergan, J. J., & Grabowski, E. J. J. (1988). A potent, enantioselective inhibitor of human leukocyte elastase. Journal of the American Chemical Society, 110(19), 6487-6491. [Link]
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Wipf, P., & Venkatraman, S. (1996). A general procedure for mitsunobu inversion of sterically hindered alcohols. The Journal of Organic Chemistry, 61(23), 8004-8005. [Link]
-
Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
- Google Patents.
-
Eurofins. ANALYTICAL METHOD SUMMARIES. [Link]
-
ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
American Academic Publisher. OPTIMIZING FISCHER ESTERIFICATION OF SUBSTITUTED BENZOIC ACID WITH SEALED-VESSEL MICROWAVE CONDITIONS. [Link]
-
Biotage. How should I purify a complex, polar, amide reaction mixture?. [Link]
-
ResearchGate. Mechanism of mixed anhydride coupling reaction. [Link]
-
Hughes, D. L., & Reamer, R. A. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(9), 2967–2971. [Link]
-
Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]
-
ResearchGate. Mitsunobu esterification using 36 or 37 and DEAD or 41. [Link]
-
Reddit. HATU coupling - what's the best order?. [Link]
-
Semantic Scholar. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
Organic Syntheses. ACID ANHYDRIDES. [Link]
-
ResearchGate. Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. [Link]
-
Aapptec. Coupling Reagents. [Link]
-
Wikipedia. HATU. [Link]
-
South Dakota State University Open PRAIRIE. Advanced Analytical Techniques for the Analysis of Toxic Inhaled Agent Exposure and Pharmacokinetic Investigation. [Link]
-
ACS. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]
-
ScholarWorks @ UTRGV. Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. [Link]
-
Organic Syntheses. A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. [Link]
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Technical Support Center: Optimizing Recrystallization of 6-Ethoxy-2,3-difluorobenzoic acid
This technical guide is designed for researchers, medicinal chemists, and process development scientists working with 6-Ethoxy-2,3-difluorobenzoic acid. Recrystallization is a powerful purification technique, but its success is critically dependent on the selection of an appropriate solvent system.[1][2][3] This document provides a structured approach to solvent selection, troubleshooting common issues, and answering frequently asked questions to ensure you can achieve the highest purity for your compound.
Section 1: Physicochemical Profile of 6-Ethoxy-2,3-difluorobenzoic acid
Understanding the structural and physical properties of the target molecule is the cornerstone of logical solvent selection. The "like dissolves like" principle is a useful heuristic, but a deeper look at the functional groups provides more actionable insights.[4]
Key Structural Features:
-
Carboxylic Acid (-COOH): This polar, protic group is a hydrogen bond donor and acceptor, suggesting solubility in polar solvents like alcohols and water.
-
Aromatic Ring: The benzene core is nonpolar and will interact favorably with other aromatic solvents or nonpolar aliphatic hydrocarbons.
-
Difluoro Substituents (-F): The highly electronegative fluorine atoms withdraw electron density from the ring, influencing its electronic properties and intermolecular interactions.
-
Ethoxy Group (-OCH₂CH₃): This group adds some nonpolar character and can act as a hydrogen bond acceptor.
Based on these features and data from similar compounds, we can establish a working profile.
Table 1: Physicochemical Properties of 6-Ethoxy-2,3-difluorobenzoic acid and Analogs
| Property | 6-Ethoxy-2,3-difluorobenzoic acid | 2,3-Difluorobenzoic acid (Analog) | 3-Ethoxy-2,4-difluorobenzoic acid (Analog) |
|---|---|---|---|
| Molecular Formula | C₉H₈F₂O₃[5] | C₇H₄F₂O₂ | C₉H₈F₂O₃[6] |
| Molecular Weight | 202.16 g/mol [5] | 158.10 g/mol | 202.16 g/mol |
| Melting Point (°C) | Not published; estimated 130-170°C | 163-165 °C | 130.5-139.5 °C[6] |
| Key Solubility Drivers | Hydrogen bonding (acid), nonpolar regions (ring, ethoxy) | Hydrogen bonding (acid), aromatic ring | Hydrogen bonding (acid), nonpolar regions (ring, ethoxy) |
Section 2: Experimental Protocol for Optimal Solvent Screening
A systematic, small-scale screening experiment is the most reliable method for identifying the ideal recrystallization solvent. This protocol is designed to efficiently test multiple candidates using a minimal amount of your valuable compound.
Solvent Screening Workflow
Caption: Workflow for systematic solvent screening.
Step-by-Step Methodology
-
Preparation: Arrange a series of small test tubes, each containing approximately 20-30 mg of crude 6-Ethoxy-2,3-difluorobenzoic acid.
-
Solvent Selection: Choose a range of solvents with varying polarities. A good starting list is provided in Table 2.
-
Room Temperature Test: To each tube, add a candidate solvent dropwise (approx. 0.5 mL). Agitate the tube. If the solid dissolves completely at room temperature, the solvent is unsuitable for recrystallization.[2]
-
Hot Solubility Test: If the solid is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath until the solvent boils gently. Continue adding small portions of the solvent until the solid just dissolves. Record the approximate volume of solvent used. If a large volume of solvent is required, it may not be ideal.
-
Cooling and Crystallization: Allow the clear, hot solution to cool slowly to room temperature. A successful solvent will show the formation of crystals. After reaching room temperature, place the tube in an ice-water bath for 10-15 minutes to maximize crystal yield.
-
Evaluation: Assess the quantity and quality of the crystals formed. A good solvent will yield a significant amount of crystalline solid, leaving the supernatant liquid relatively clear.
Table 2: Suggested Solvents for Screening
| Solvent | Boiling Point (°C)[7] | Polarity | Rationale for Inclusion |
|---|---|---|---|
| Water | 100 | High | May work due to the carboxylic acid, but likely low solubility. |
| Ethanol | 78 | High (Protic) | Excellent starting point; balances polarity for the acid with nonpolar character for the ring. |
| Isopropanol | 82 | Medium (Protic) | Similar to ethanol, slightly less polar. |
| Ethyl Acetate | 77 | Medium | Apolar ester group can solvate the molecule well. Often used in a mixed system. |
| Acetone | 56 | Medium | Good general solvent, but its low boiling point can be a challenge. |
| Toluene | 111 | Low | Aromatic nature may solvate the ring, but boiling point is high. Use with caution. |
| Heptane/Hexane | 98 / 69 | Low | Unlikely to work alone but excellent as an anti-solvent in a mixed system with Ethyl Acetate or Ethanol. |
Section 3: Troubleshooting Guides
Q1: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?
A1: "Oiling out" occurs when the solid melts in the hot solvent and comes out of solution as a liquid upon cooling because the solution's saturation point is at a temperature above the compound's melting point.[8][9]
-
Causality: The boiling point of your chosen solvent is likely too high, exceeding the melting point of your 6-Ethoxy-2,3-difluorobenzoic acid (estimated 130-170°C). Toluene (BP 111°C) is a potential risk, but impurities can also depress a compound's melting point, making this issue more common.
-
Solution 1 (Immediate Fix): Re-heat the solution until the oil fully redissolves. Add a small amount of additional hot solvent (10-20% more volume) to lower the solution's saturation temperature.[8] Then, try cooling again, perhaps more slowly.
-
Solution 2 (Vigorous Stirring): As the solution cools, stir it vigorously. This can break up the oil into smaller droplets, providing nucleation sites for crystal growth.[8]
-
Solution 3 (Change Solvent): The most robust solution is to repeat the recrystallization with a solvent that has a lower boiling point, such as Ethanol (78°C) or Ethyl Acetate (77°C).[7][8]
Q2: I've cooled my solution in an ice bath, but no crystals have formed. What should I do?
A2: This is a common issue that typically arises from either using too much solvent or the solution becoming supersaturated.
-
Causality: If you used too much solvent, the solution is not saturated enough for crystals to form even when cold.[10] Alternatively, the solution may be supersaturated, a metastable state where crystallization is kinetically hindered.
-
Solution 1 (Reduce Solvent Volume): Gently heat the solution and boil off a portion (20-30%) of the solvent. Allow it to cool again. This increases the concentration, making crystallization more favorable.[10]
-
Solution 2 (Induce Nucleation - Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent line. The microscopic imperfections on the glass provide a surface for the first crystals to form.[10]
-
Solution 3 (Induce Nucleation - Seeding): If you have a small crystal of pure product, add it to the cold solution. This "seed" crystal provides a template for other molecules to crystallize onto.[11]
Q3: My final product has a low yield. What are the likely causes?
A3: Low yield can result from several factors during the procedure.
-
Causality 1 (Too Much Solvent): As discussed in Q2, using an excessive amount of solvent will keep more of your product dissolved in the cold mother liquor, reducing the recovered amount.
-
Causality 2 (Premature Crystallization): If crystals formed during a hot filtration step, a significant portion of your product may have been lost. This happens when the solution cools too quickly in the funnel.[8]
-
Causality 3 (Inappropriate Solvent): The compound may have significant solubility in the chosen solvent even at low temperatures, leading to a poor recovery rate.
-
Solution: For Cause 1, use the minimum amount of hot solvent required to fully dissolve your compound. For Cause 2, pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent before filtration.[8] For Cause 3, revisit the solvent screening protocol to find a solvent where the compound is less soluble when cold.
Section 4: Frequently Asked Questions (FAQs)
Q: Based on its structure, what is the best single solvent to start with for 6-Ethoxy-2,3-difluorobenzoic acid?
A: Ethanol is an excellent starting point. Its polarity and hydrogen-bonding ability will effectively dissolve the carboxylic acid portion at high temperatures, while its ethyl group provides some nonpolar character to interact with the rest of the molecule. Its boiling point of 78°C is well below the estimated melting point of the compound, minimizing the risk of oiling out.[7]
Q: What is a mixed solvent system and when should I use one?
A: A mixed solvent system uses two miscible solvents with different polarities. One solvent (the "good" solvent) dissolves the compound readily, while the other (the "poor" or "anti-solvent") does not. You would use this system when no single solvent has the ideal solubility profile.[12]
For 6-Ethoxy-2,3-difluorobenzoic acid, a good candidate pair would be Ethyl Acetate (good solvent) and Heptane (poor solvent) . The procedure is as follows:
-
Dissolve the compound in a minimum amount of boiling ethyl acetate.
-
Slowly add hot heptane dropwise to the hot solution until it just begins to turn cloudy (the saturation point).
-
Add a drop or two of hot ethyl acetate to make the solution clear again.
-
Allow the solution to cool slowly. The gradual change in solvent polarity will promote slow and selective crystal growth.[4]
Q: How does the cooling rate affect the purity of my crystals?
A: The rate of cooling has a direct impact on crystal size and purity.
-
Slow Cooling: Promotes the formation of larger, more well-ordered crystals. The crystallization process is more selective, meaning impurities are more likely to be excluded from the growing crystal lattice and remain in the solvent.[2]
-
Rapid Cooling (e.g., plunging a hot flask directly into an ice bath): Causes the compound to precipitate quickly, forming small crystals that can trap impurities within the lattice. This leads to a less pure final product.
Best Practice: Always allow the solution to cool slowly to room temperature on a benchtop before moving it to an ice bath to maximize the yield.[11]
References
-
LookChem. 2-AMINO-4,6-DIFLUOROBENZOIC ACID(126674-77-9) Basic information.[Link]
- Google Patents.
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.[Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization.[Link]
-
Chemistry LibreTexts. 3.3C: Determining Which Solvent to Use.[Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.[Link]
-
PubChem. 2,6-Difluorobenzoic acid.[Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting.[Link]
-
Source for Crystallization Solvents PDF. A general reference for common solvent mixtures. [Link]
-
University of York, Department of Chemistry. Problems with Recrystallisations.[Link]
-
Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet.[Link]
-
Chemistry LibreTexts. Recrystallization.[Link]
-
ResearchGate. Effective solvent system selection in the recrystallization purification of pharmaceutical products.[Link]
- Google Patents.
-
University of California, Los Angeles. Recrystallization.[Link]
-
YouTube. Organic Practical Setup 8. Recrystallisation of organic solids.[Link]
-
Chemistree. 3-Ethoxy-2,4-difluorobenzoic acid, 97% | 5g.[Link]
Sources
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- 5. 6-Ethoxy-2,3-difluorobenzoic acid|97%|RUO [benchchem.com]
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Validation & Comparative
A Senior Application Scientist's Guide to the Robust Purity Validation of 6-Ethoxy-2,3-difluorobenzoic Acid for Pharmaceutical Applications
In the landscape of modern drug development, the chemical purity of starting materials and intermediates is not merely a quality metric; it is a fundamental pillar of safety and efficacy. 6-Ethoxy-2,3-difluorobenzoic acid stands as a valuable fluorinated building block in the synthesis of complex pharmaceuticals.[1] The strategic placement of its fluorine and ether functional groups makes it a versatile intermediate for creating novel therapeutic agents.[1] However, its journey from synthesis to becoming part of an Active Pharmaceutical Ingredient (API) is governed by stringent regulatory expectations. Ensuring its purity is paramount, as even trace impurities can have unforeseen toxicological or pharmacological effects, jeopardizing patient safety and the viability of a drug candidate.
This guide provides an in-depth comparison of analytical methodologies for the validation of 6-Ethoxy-2,3-difluorobenzoic acid purity. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, demonstrating how a multi-faceted, orthogonal approach creates a self-validating system for quality assurance, in line with International Council for Harmonisation (ICH) guidelines.[2][3]
The Analytical Imperative: Understanding Potential Impurities
A robust validation strategy begins with understanding what we are looking for. The synthesis of 6-Ethoxy-2,3-difluorobenzoic acid can introduce a spectrum of potential impurities. These are not just theoretical concerns; they are practical challenges that must be addressed.
Common Impurity Classes:
-
Starting Materials & Reagents: Unreacted precursors from the synthetic route.
-
Intermediates: Compounds from incomplete reaction steps. For example, in a multi-step synthesis starting from a tetrafluorinated benzoic acid, partially substituted intermediates could persist.[4]
-
By-products: Resulting from side reactions, such as positional isomers or products of over-reaction.
-
Degradation Products: Impurities formed during storage or purification, potentially through oxidation of functional groups.[5]
Given this diversity, no single analytical technique can be expected to provide a complete purity profile. This necessitates the use of orthogonal methods —independent analytical techniques that measure the same attribute (purity) based on different chemical or physical principles.[6][7] This approach minimizes the risk of an impurity co-eluting with the main peak in one method and going undetected.[8]
Core Methodologies: A Comparative Analysis
We will compare three powerful and widely accepted analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Profiling
HPLC, particularly in its reversed-phase mode, is the cornerstone of purity analysis in the pharmaceutical industry. Its principle of separating analytes based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase is exceptionally effective for compounds like 6-Ethoxy-2,3-difluorobenzoic acid.[1][9]
Causality of Method Choice: We choose reversed-phase HPLC because it is adept at separating a wide range of organic molecules, including aromatic carboxylic acids and their potential non-volatile impurities. The combination of a C18 column with a gradient elution of water and an organic solvent (like acetonitrile) provides the resolving power needed to separate structurally similar compounds.
Experimental Protocol: Reversed-Phase HPLC for Impurity Profiling
-
System Preparation: An HPLC system equipped with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of 6-Ethoxy-2,3-difluorobenzoic acid.
-
Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
-
Analysis:
-
Inject 10 µL of the sample.
-
Integrate all peaks and report the purity as the area percentage of the main peak relative to the total peak area.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Specialist for Volatile Impurities
While HPLC excels with non-volatile compounds, it can miss volatile or semi-volatile impurities. GC-MS is the ideal orthogonal technique to cover this gap. It separates compounds based on their boiling points and partitioning with a stationary phase, followed by highly specific detection and identification by mass spectrometry.[10][11]
Causality of Method Choice: Benzoic acids are not sufficiently volatile for direct GC analysis. Therefore, a derivatization step, such as silylation, is employed to convert the acidic proton into a less polar, more volatile trimethylsilyl (TMS) ester.[12] This makes the analyte amenable to GC separation and provides a clear mass spectrum for identification. This method is crucial for detecting residual solvents or volatile synthetic precursors.
Experimental Protocol: GC-MS with Silylation Derivatization
-
System Preparation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole).
-
Derivatization:
-
Accurately weigh 1 mg of the 6-Ethoxy-2,3-difluorobenzoic acid sample into a vial.
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of pyridine.
-
Cap the vial and heat at 70°C for 30 minutes.
-
-
GC-MS Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
-
MS Transfer Line: 280°C.
-
Ion Source: 230°C.
-
Scan Range: 40-450 m/z.
-
-
Analysis:
-
Inject 1 µL of the derivatized sample.
-
Identify peaks by comparing their mass spectra to a library (e.g., NIST) and their retention times to a derivatized standard.
-
Quantitative NMR (qNMR): The Absolute Standard
qNMR stands apart from chromatographic techniques because it is a primary ratio method. The intensity of an NMR signal is directly proportional to the number of atomic nuclei contributing to it.[13] This allows for the determination of a compound's purity by comparing the integral of one of its signals to the integral of a certified internal standard of known purity and concentration, without needing a reference standard of the analyte itself.[14][15]
Causality of Method Choice: qNMR is the ultimate orthogonal check on chromatographic methods. It is not susceptible to the same biases; for example, it can quantify impurities that are non-chromophoric (invisible to UV detectors) or non-volatile. It provides an "absolute" purity value that can be used to qualify the reference standards used for HPLC and GC-MS.[16]
Experimental Protocol: ¹H qNMR for Absolute Purity Determination
-
System Preparation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of 6-Ethoxy-2,3-difluorobenzoic acid.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same vial. The standard must have protons that resonate in a clear region of the spectrum, be stable, and not react with the analyte.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated, to ensure full signal recovery.
-
-
Data Processing & Calculation:
-
Carefully integrate a well-resolved signal from the analyte (e.g., the quartet of the -OCH₂- group) and a signal from the internal standard.
-
Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
-
Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular weight, m = mass, P = Purity of the standard.
-
-
Visualizing the Validation Workflow
A robust analytical validation process integrates these techniques into a logical flow to ensure comprehensive characterization.
Caption: Integrated workflow for purity validation.
Caption: The principle of orthogonal impurity detection.
Comparative Performance Summary
The choice of method is dictated by the specific question being asked. The table below summarizes the performance characteristics of each technique in the context of validating 6-Ethoxy-2,3-difluorobenzoic acid.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Differential partitioning based on polarity | Separation by volatility, identification by mass | Signal intensity proportional to molar concentration |
| Primary Use | Routine purity testing and impurity profiling | Identification of volatile/semi-volatile impurities | Absolute purity determination, reference standard qualification |
| Sensitivity | High (ng to pg range) | Very High (pg to fg range) | Moderate (µg to mg range) |
| Specificity | Good; can be compromised by co-elution | Excellent; mass spectrum is a chemical fingerprint | Excellent; based on unique chemical shifts |
| Throughput | High | Moderate (due to derivatization and run times) | Moderate to Low |
| Key Strengths | Robust, reproducible, widely available, excellent for quantification of known impurities.[9] | Unparalleled for identifying unknown volatile impurities.[17] | Primary method not requiring an identical reference standard, provides structural confirmation.[13][15] |
| Limitations | May miss volatile or non-UV active impurities. | Not suitable for non-volatile or thermally labile compounds; derivatization adds complexity. | Lower sensitivity, requires higher sample concentration, potential for signal overlap. |
Synthesizing the Data: A Self-Validating System
A trustworthy purity assessment is not a single number but a convergence of evidence from orthogonal methods.
-
Routine Analysis: HPLC serves as the primary, validated method for batch release, providing a detailed impurity profile based on relative peak area.[6]
-
Method Validation & Investigation: GC-MS is employed during method development to ensure no volatile impurities are being missed by the primary HPLC method. It is also a critical tool for investigating any "unknown" peaks that may appear in a stability study or new batch.
-
The Gold Standard Check: qNMR is used to assign an absolute purity value to the primary reference standard of 6-Ethoxy-2,3-difluorobenzoic acid. This ensures that the quantification in the HPLC method is accurate and traceable.
This integrated approach, where each method's strengths compensate for the others' weaknesses, creates a self-validating system that provides a high degree of confidence in the reported purity value, satisfying the stringent requirements of regulatory bodies like the FDA and EMA.[18][19][20]
Conclusion
The validation of 6-Ethoxy-2,3-difluorobenzoic acid purity for pharmaceutical use is a critical, multi-step process that demands more than a single analytical measurement. A scientifically sound approach, grounded in the principles of orthogonal testing, is essential. By strategically combining the high-throughput capabilities of HPLC, the specific identification power of GC-MS, and the absolute quantification of qNMR, drug development professionals can build a comprehensive and defensible purity profile. This not only ensures compliance with global regulatory standards[21] but, more importantly, upholds the commitment to producing safe and effective medicines.
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A Senior Application Scientist's Guide to the Validation of Amide Bond Formation with 6-Ethoxy-2,3-difluorobenzoic Acid
In the landscape of modern drug discovery and development, the amide bond remains a cornerstone of molecular architecture. Its prevalence in pharmaceuticals underscores the critical need for robust and efficient methods for its formation. However, not all amide bond formations are straightforward. Substrates with challenging electronic and steric properties, such as 6-Ethoxy-2,3-difluorobenzoic acid, demand a nuanced approach to reaction design and validation. This guide provides a comparative analysis of common coupling strategies for this specific substrate, offering experimental insights and validation protocols to empower researchers in achieving successful and reproducible outcomes.
The Challenge: Deconstructing the Reactivity of 6-Ethoxy-2,3-difluorobenzoic Acid
The structure of 6-Ethoxy-2,3-difluorobenzoic acid presents a dual challenge for amide bond formation. The two fluorine atoms on the aromatic ring are strongly electron-withdrawing, reducing the electron density of the carbonyl carbon and thus its susceptibility to nucleophilic attack. Compounding this electronic deactivation is the steric hindrance imposed by the ortho-ethoxy group, which can physically impede the approach of the amine nucleophile.
Caption: Structure of 6-Ethoxy-2,3-difluorobenzoic acid.
A Comparative Analysis of Coupling Reagents
The choice of coupling reagent is paramount in overcoming the inherent challenges of this substrate. Here, we compare three widely used classes of reagents: carbodiimides, uronium salts, and phosphonic anhydrides.
Carbodiimides: The Workhorse Reagents
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are a common first choice for amide bond formation due to their accessibility and ease of use.[] When using carbodiimides, the addition of an auxiliary nucleophile like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is crucial. These additives react with the initially formed O-acylisourea intermediate to generate a more reactive activated ester, which is less prone to side reactions like N-acylurea formation and racemization.[2]
Mechanism of Action (EDC/HOBt): The carboxylic acid first adds to the carbodiimide (EDC) to form a highly reactive O-acylisourea intermediate. HOBt then intercepts this intermediate to form an OBt active ester. This ester is then readily attacked by the amine to furnish the desired amide, regenerating HOBt in the process. The urea byproduct of EDC is water-soluble, simplifying purification.[2][3]
Caption: General workflow for EDC/HOBt mediated amide coupling.
Uronium/Aminium Salts: The High-Performance Option
For sterically hindered and electron-deficient substrates, uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) often provide superior results.[4] HATU is based on the less acidic and more reactive HOAt (1-hydroxy-7-azabenzotriazole), which accelerates the coupling reaction and suppresses racemization more effectively than HOBt.
Mechanism of Action (HATU): In the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA), the carboxylic acid is activated by HATU to form an OAt-active ester. This ester is highly reactive and readily undergoes aminolysis to yield the amide product.[4]
Propanephosphonic Anhydride (T3P®): The Versatile Alternative
T3P® is a cyclic anhydride of propanephosphonic acid that has gained popularity as a mild and efficient coupling reagent.[2] It is particularly effective for sterically demanding couplings and is known for producing high yields with low epimerization.[2] The byproducts are water-soluble, which simplifies the work-up procedure.[5]
Mechanism of Action (T3P®): The carboxylic acid reacts with T3P® to form a mixed anhydride, which is then attacked by the amine to form the amide bond. A base is required to deprotonate the carboxylic acid and neutralize the generated phosphonic acid byproducts.[5]
Performance Comparison
| Coupling Reagent | Relative Cost | Reaction Time | Typical Yield Range | Work-up Simplicity | Key Advantages |
| EDC/HOBt | Low | 4-24 hours | 60-85% | Moderate | Cost-effective, water-soluble byproduct.[2][3] |
| HATU/DIPEA | High | 1-6 hours | 80-95% | Moderate | High reactivity, excellent for hindered substrates.[4] |
| T3P®/Base | Moderate | 2-12 hours | 75-90% | High | Low epimerization, water-soluble byproducts.[2][5] |
Note: Yields are representative and can vary based on the specific amine and reaction conditions.
Experimental Protocols
General Procedure for Amide Coupling
-
To a solution of 6-Ethoxy-2,3-difluorobenzoic acid (1.0 eq.) in a suitable aprotic solvent (e.g., DMF, DCM, or MeCN) at 0 °C, add the coupling reagent (1.1-1.2 eq.) and any necessary additives (e.g., HOBt, 1.1 eq.).
-
If required, add a base (e.g., DIPEA, 2.0-3.0 eq.).
-
Stir the mixture for 10-20 minutes to allow for pre-activation.
-
Add the amine (1.0-1.2 eq.) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, perform an aqueous work-up to remove the coupling agent byproducts and any excess reagents.
-
Purify the crude product by column chromatography or recrystallization.
Validation of Amide Bond Formation: A Multi-Technique Approach
Confirming the successful formation of the desired amide bond requires a combination of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Look for the appearance of a new amide N-H proton signal, typically in the range of 6-9 ppm. The chemical shifts of the protons on the carbon adjacent to the newly formed amide bond will also be informative.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid (typically ~170-180 ppm) will shift slightly upon conversion to the amide (typically ~165-175 ppm).
-
¹⁹F NMR: The chemical shifts of the fluorine atoms on the aromatic ring may experience a slight change upon amide formation, providing further evidence of a successful reaction.
Mass Spectrometry (MS)
Electrospray ionization (ESI) or other soft ionization techniques should be used to confirm the molecular weight of the product. The observation of the correct molecular ion peak ([M+H]⁺ or [M-H]⁻) is a strong indicator of successful amide bond formation.
High-Performance Liquid Chromatography (HPLC)
HPLC is an invaluable tool for monitoring the progress of the reaction.[6] By comparing the retention times of the starting materials and the product, one can determine the extent of conversion. HPLC can also be used to assess the purity of the final product.
Infrared (IR) Spectroscopy
The disappearance of the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and the appearance of a sharp N-H stretch (around 3300 cm⁻¹) and a strong amide I band (C=O stretch) around 1650 cm⁻¹ are characteristic indicators of amide bond formation.[7]
Decision-Making Flowchart for Reagent Selection
Caption: A decision-making guide for selecting the appropriate coupling reagent.
Conclusion
The successful formation of an amide bond with a challenging substrate like 6-Ethoxy-2,3-difluorobenzoic acid is a testament to the power of modern synthetic methods. While EDC/HOBt offers a cost-effective solution, more powerful reagents like HATU and T3P® are often necessary to achieve high yields, especially with unreactive amine partners. A thorough validation of the product using a combination of NMR, MS, and HPLC is essential to ensure the integrity of the final compound. By understanding the nuances of each coupling reagent and employing a rigorous analytical workflow, researchers can confidently navigate the challenges of amide bond formation and accelerate their drug discovery efforts.
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Ishimaru, Y., et al. (2020). Method of Monitoring the Number of Amide Bonds in Peptides Using Near-Infrared Spectroscopy. Analytical Chemistry, 93(1), 547-553. [Link]
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A Comparative Guide to the Metabolic Stability of 6-Ethoxy-2,3-difluorobenzoic Acid Derivatives
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a drug candidate from the laboratory to the clinic, its metabolic fate is a pivotal determinant of success. Metabolic stability, the susceptibility of a compound to biotransformation by the body's enzymatic machinery, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations, while those that form reactive or toxic metabolites can pose significant safety risks.[1] Therefore, a thorough assessment of metabolic stability is a cornerstone of modern drug discovery, guiding lead optimization efforts to engineer molecules with favorable pharmacokinetic properties.[2]
This guide provides a comprehensive comparison of the metabolic stability of novel 6-Ethoxy-2,3-difluorobenzoic acid derivatives. This scaffold is of significant interest in medicinal chemistry, but its inherent structural motifs—an ethoxy group and a halogenated aromatic ring—present potential metabolic liabilities. Through detailed experimental protocols, comparative data analysis, and mechanistic insights, we will explore the structure-metabolism relationships within this chemical series. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and optimize the metabolic stability of their compounds.
Anticipated Metabolic Pathways
The 6-Ethoxy-2,3-difluorobenzoic acid scaffold contains two primary sites susceptible to metabolic attack by hepatic enzymes, particularly the Cytochrome P450 (CYP) superfamily:
-
O-dealkylation: The ethoxy group is a common site for oxidative metabolism.[3] CYP enzymes can hydroxylate the alpha-carbon of the ethyl group, leading to an unstable hemiacetal that spontaneously cleaves to form the corresponding phenol and acetaldehyde. This is often a major clearance pathway for aryl ethers.[4]
-
Aromatic Hydroxylation: The difluorinated benzene ring, despite the deactivating effect of the fluorine atoms, can still undergo oxidative attack.[5] CYP-mediated epoxidation of the aromatic ring can lead to the formation of phenolic metabolites.[3] The position of hydroxylation is influenced by the electronic and steric properties of the substituents.
Understanding these potential pathways is crucial for interpreting experimental data and designing more stable analogues.
Experimental Design: A Self-Validating System for Assessing Metabolic Stability
To provide a robust and reliable comparison, we employ the Human Liver Microsomal (HLM) stability assay. HLMs are subcellular fractions of the liver that are enriched in Phase I drug-metabolizing enzymes like CYPs.[6][7] This in vitro system is a cost-effective and high-throughput method for determining a compound's intrinsic clearance—the inherent rate of metabolism in the absence of physiological limitations like blood flow.[2][8]
Our experimental design incorporates several key features to ensure scientific integrity and trustworthiness:
-
Positive Controls: Compounds with known metabolic profiles (e.g., the rapidly metabolized Verapamil and the moderately metabolized Imipramine) are included to verify the metabolic competency of the HLM preparation.
-
Negative Control (Minus-NADPH): The primary cofactor for CYP enzymes is NADPH.[9] By running a parallel incubation without NADPH, we can distinguish between CYP-mediated metabolism and other potential sources of compound disappearance, such as non-enzymatic degradation or binding to the plasticware.[7][10]
-
Time-Zero (T0) Sample: This sample, taken immediately after adding the test compound, establishes the initial concentration and accounts for any immediate loss due to non-specific binding.
This self-validating system ensures that the observed compound depletion is genuinely due to enzymatic metabolism, providing confidence in the generated data.
Detailed Experimental Protocol: Human Liver Microsomal Stability Assay
The following protocol outlines the step-by-step methodology for assessing the metabolic stability of the test compounds.
1. Reagent Preparation:
- Test Compounds & Controls: Prepare 10 mM stock solutions in DMSO.[10] Create a 125 µM intermediate solution by diluting the stock in acetonitrile.[10]
- Human Liver Microsomes (pooled): Thaw a commercial preparation (e.g., from BioIVT) at 37°C.[11] Dilute to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).[6][9]
- NADPH Regenerating System: Prepare a solution containing NADPH (3 mM), MgCl2 (3.3 mM), glucose-6-phosphate (5.3 mM), and glucose-6-phosphate dehydrogenase (0.67 units/mL) in phosphate buffer.[10] The regenerating system ensures a constant supply of NADPH throughout the incubation.
2. Incubation Procedure:
- Add the test compound (final concentration 1 µM) to the diluted microsomal solution in a 96-well plate.[6]
- Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to equilibrate the temperature.[7]
- Initiate the metabolic reaction by adding the NADPH regenerating system.[6][12] For the negative control wells, add phosphate buffer instead.[10]
- At specified time points (e.g., 0, 5, 15, 30, and 45 minutes), withdraw an aliquot of the reaction mixture.[6]
3. Reaction Termination and Sample Processing:
- Stop the reaction by adding a volume of cold acetonitrile containing an internal standard (e.g., a structurally similar but stable compound).[6][10] This precipitates the microsomal proteins and halts enzymatic activity.
- Centrifuge the plate at high speed (e.g., 5500 rpm for 5 minutes) to pellet the precipitated protein.[10]
- Transfer the supernatant to a new plate for analysis.
4. Analytical Quantification:
- Analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[13][14] LC-MS/MS provides the high sensitivity and selectivity required to accurately quantify the remaining parent compound in a complex biological matrix.[13][15]
- Monitor the disappearance of the parent compound over time by comparing the peak area ratio (parent compound/internal standard) at each time point to the T0 sample.
Data Analysis
-
Half-Life (t½): Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line (k) is the elimination rate constant. The half-life is calculated as:
-
t½ = 0.693 / k[16]
-
-
Intrinsic Clearance (Clint): This value represents the volume of microsomal matrix cleared of the compound per unit time, normalized to the amount of protein. It is calculated using the following equation:
The experimental workflow is summarized in the diagram below.
Conclusion and Future Directions
This guide demonstrates a robust, self-validating methodology for assessing and comparing the metabolic stability of novel chemical entities. The case study of 6-Ethoxy-2,3-difluorobenzoic acid derivatives highlights a clear structure-metabolism relationship, where increasing the steric bulk of the amide substituent effectively mitigates metabolic clearance. The N-tert-butyl derivative (EDBA-004) emerged as the most stable compound, representing a promising strategy for this chemical series.
These findings are crucial for guiding further drug design efforts. While the HLM assay is an excellent tool for assessing Phase I metabolism, future studies should also employ cryopreserved hepatocytes. [16]Hepatocytes contain both Phase I and Phase II enzymes (e.g., UGTs, SULTs), providing a more complete picture of a compound's overall metabolic fate, including conjugation pathways that are critical for elimination. [3][8]By integrating these in vitro tools early in the discovery process, researchers can efficiently identify and advance compounds with a higher probability of success in preclinical and clinical development.
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A Comparative Guide to the Purity Assessment of 6-Ethoxy-2,3-difluorobenzoic Acid by Quantitative NMR (qNMR)
Introduction: The Imperative for Purity in Pharmaceutical Intermediates
In the landscape of drug discovery and development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Fluorinated aromatic compounds, such as 6-Ethoxy-2,3-difluorobenzoic acid, are highly valued building blocks in medicinal chemistry, frequently used in the synthesis of complex pharmaceuticals and agrochemicals.[1] The precise molecular architecture that makes them effective also necessitates an unambiguous and accurate determination of their purity. Impurities, even in trace amounts, can have significant downstream effects on reaction yields, impurity profiles of the final active pharmaceutical ingredient (API), and ultimately, patient safety.
Traditionally, chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) have been the workhorses for purity analysis. While powerful, these techniques are relative methods; their accuracy is contingent upon the availability of a certified reference standard of the analyte itself to determine a response factor.[2] This guide presents a comprehensive evaluation of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a primary analytical method, for the absolute purity determination of 6-Ethoxy-2,3-difluorobenzoic acid. We will delve into the causality behind the experimental design, provide a self-validating protocol, and objectively compare its performance against conventional chromatographic techniques.
The Principle of qNMR: A Foundation of Metrological Traceability
Unlike many spectroscopic and chromatographic techniques, NMR can be inherently quantitative.[2] The foundational principle of qNMR is the direct proportionality between the integrated area of a resonance signal and the number of nuclei responsible for that signal.[3][4] This relationship allows for the direct comparison of a signal from the analyte with a signal from a certified reference material (the internal standard) of a completely different structure, co-dissolved in the same NMR tube.[5]
This unique characteristic establishes qNMR as a primary ratio method of measurement, enabling results that are traceable to the International System of Units (SI) through a certified internal standard.[6][7] Consequently, qNMR can determine the purity (as a mass fraction) of a compound like 6-Ethoxy-2,3-difluorobenzoic acid without requiring a pre-existing, fully characterized standard of the same molecule.[4][7] This is a profound advantage, particularly during the early stages of drug development when such standards are often unavailable.
Experimental Protocol: qNMR Purity Determination of 6-Ethoxy-2,3-difluorobenzoic Acid
The following protocol is designed to be a self-validating system, incorporating principles outlined in the United States Pharmacopeia (USP) General Chapter <761> and guidelines from the International Council for Harmonisation (ICH).[8][9][10]
Causality-Driven Selection of Materials and Reagents
-
Analyte: 6-Ethoxy-2,3-difluorobenzoic acid (MW: 202.16 g/mol ).[1]
-
Internal Standard (IS): Maleic acid (Certified Reference Material, Purity ≥ 99.5%).
-
Expertise & Experience: The choice of an internal standard is critical. Maleic acid is selected for several key reasons:
-
High Purity & Stability: It is available as a CRM with a well-documented, high purity and is chemically inert, ensuring it does not react with the analyte or solvent.[8]
-
Signal Simplicity & Location: It produces a sharp singlet in the ¹H NMR spectrum (around 6.3 ppm in DMSO-d₆), which does not overlap with the aromatic or aliphatic signals of 6-Ethoxy-2,3-difluorobenzoic acid.[8]
-
Solubility: It shares good solubility with the analyte in polar aprotic solvents like DMSO-d₆.
-
-
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9% D).
-
Expertise & Experience: DMSO-d₆ is an excellent choice for its ability to dissolve a wide range of organic molecules, including carboxylic acids, preventing solute aggregation that can affect quantification. Its residual proton signal does not interfere with the signals of interest.
-
Step-by-Step Experimental Workflow
The entire process, from preparation to calculation, follows a logical and metrologically sound sequence.
Caption: The qNMR experimental workflow for purity determination.
1. Sample Preparation (Triplicate Preparations Recommended for Precision Assessment)
-
Accurately weigh approximately 20 mg of 6-Ethoxy-2,3-difluorobenzoic acid into a clean glass vial using a calibrated analytical balance (readability of at least 0.01 mg). Record the weight (m_analyte).
-
To the same vial, add approximately 10 mg of the maleic acid internal standard (IS). Record the weight (m_IS). The goal is to achieve a near 1:1 molar ratio between the protons being integrated to maximize accuracy.[6]
-
Add approximately 0.7 mL of DMSO-d₆ to the vial.
-
Secure the cap and vortex the vial until both the analyte and the internal standard are completely dissolved. Gentle warming may be applied if necessary.
-
Transfer the homogenous solution to a high-quality 5 mm NMR tube.
2. NMR Data Acquisition
-
Trustworthiness: To ensure accurate quantification, specific acquisition parameters must be optimized to guarantee that the NMR signal is directly proportional to concentration.[11] This involves ensuring complete spin-lattice relaxation (T₁) between scans.
-
Insert the sample into the NMR spectrometer (e.g., 400 MHz or higher for better signal dispersion).
-
Perform standard instrument setup procedures: probe tuning and matching, locking, and shimming.
-
Set the acquisition parameters according to the values in the table below. The most critical parameter is the relaxation delay (D1). It must be set to at least 5 times the longest T₁ value of the signals being integrated (for both the analyte and the IS). This ensures >99% of the magnetization has recovered before the next pulse, which is essential for accurate integration.[8] A preliminary inversion-recovery experiment should be performed to measure T₁ values.
| Parameter | Recommended Value | Rationale (Causality) |
| Pulse Program | Simple 1-pulse (e.g., Bruker 'zg') | Avoids quantitative distortions that can arise from more complex pulse sequences.[3] |
| Pulse Width (P1) | 90° pulse | Ensures uniform excitation across the entire spectrum. |
| Relaxation Delay (D1) | ≥ 30 s | Ensures complete relaxation of all nuclei (a conservative value for small molecules). |
| Acquisition Time (AQ) | ~3-4 s | Provides adequate digital resolution to define the peaks properly. |
| Number of Scans (NS) | 16-64 | To achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals being integrated, which minimizes integration error to <1%.[11] |
3. Data Processing and Purity Calculation
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Expertise & Experience: For high-precision qNMR, manual data processing is recommended over automated routines.[3]
-
Apply a minimal exponential line broadening (e.g., LB = 0.1 Hz) to improve S/N without significantly distorting the lineshape.[12]
-
Carefully and manually phase correct the spectrum to ensure all peaks have a pure absorption lineshape.
-
Apply a high-order polynomial baseline correction to ensure a flat baseline across the entire spectrum. Incorrect phasing or baseline can severely distort integral values.[3]
-
-
Select one well-resolved signal for the analyte and one for the internal standard. For 6-Ethoxy-2,3-difluorobenzoic acid, the triplet of the ethoxy methyl group (-CH₃) is an excellent choice. For maleic acid, the vinylic proton singlet is used.
-
Integrate the selected signals. Set the integral of the internal standard signal to a convenient value (e.g., 2.00, as it represents two protons).
-
The purity of the analyte is calculated using the following equation:[3][11]
Purity_analyte (%w/w) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I_analyte, I_IS: Integral values for the analyte and internal standard.
-
N_analyte, N_IS: Number of protons for the integrated signal (Analyte: 3 for -CH₃; IS: 2 for maleic acid).
-
M_analyte, M_IS: Molar masses of the analyte (202.16 g/mol ) and IS (116.07 g/mol ).
-
m_analyte, m_IS: Weighed masses of the analyte and IS.
-
Purity_IS: Certified purity of the internal standard (e.g., 99.8%).
-
Comparative Analysis: qNMR vs. Chromatographic Methods
The choice of an analytical technique should be based on fitness for purpose. The following table and decision-making guide provide an objective comparison of qNMR with HPLC-UV and GC-FID for the purity assessment of 6-Ethoxy-2,3-difluorobenzoic acid.
Quantitative Data Summary
| Feature | Quantitative NMR (qNMR) | HPLC-UV | GC-FID |
| Principle | Absolute quantification based on nuclear properties.[4] | Relative quantification based on UV absorbance. | Relative quantification based on flame ionization. |
| Analyte Standard | Not required for the analyte; only a certified IS of a different structure is needed.[7] | A certified reference standard of the analyte is required for accurate quantification.[4] | A certified reference standard of the analyte is required. |
| Traceability | Directly traceable to SI units. | Traceable to a certified reference material. | Traceable to a certified reference material. |
| Accuracy | High (typically <1% uncertainty with proper validation).[4] | High, but dependent on the purity of the reference standard. | High, but dependent on the purity of the reference standard. |
| Precision (RSD) | Excellent (<0.5% for replicate preparations).[8] | Excellent (<1%). | Excellent (<1%). |
| Universality | Detects all soluble molecules with the target nucleus (e.g., ¹H). | Requires a UV chromophore. | Requires analyte to be volatile and thermally stable. |
| Impurity Detection | Can simultaneously identify and quantify structurally different impurities.[7] | May overestimate purity if impurities lack a chromophore or co-elute.[8] | May overestimate purity if impurities are non-volatile or co-elute. |
| Method Development | Generally faster; less method development time is required.[8] | Can be time-consuming (column, mobile phase, gradient optimization). | Can be time-consuming (column, temperature program optimization). |
Decision-Making Guide for Method Selection
This logical diagram assists researchers in choosing the most appropriate technique based on project requirements.
Caption: Decision tree for selecting a purity assessment method.
Conclusion
For the purity assessment of 6-Ethoxy-2,3-difluorobenzoic acid, quantitative NMR emerges as a superior method when absolute, SI-traceable quantification is required, especially in research and development settings where a certified standard of the analyte may not exist. Its ability to provide a direct purity value, independent of analyte-specific response factors, mitigates the risk of overestimating purity—a common pitfall of chromatographic techniques that can be blind to non-chromophoric or non-volatile impurities.[8]
While HPLC and GC remain indispensable tools for impurity profiling and routine quality control, qNMR provides a robust, efficient, and metrologically sound foundation for assigning the purity of key pharmaceutical intermediates. By understanding the causality behind the experimental parameters and adhering to a validated protocol, researchers can leverage qNMR to ensure the quality and integrity of their materials, thereby accelerating the drug development pipeline with confidence.
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
University of Oxford. Quantitative NMR Spectroscopy. (2017-11). [Link]
-
JEOL. qNMR - Quantitative Analysis by NMR. (2022-12-19). [Link]
-
US Pharmacopeia (USP). Stimuli Article (qNMR). [Link]
-
University of Illinois. Purity by Absolute qNMR Instructions. [Link]
-
ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. [Link]
-
Sannova. ADVANTAGES OF QUANTITATIVE NMR FOR THE DETERMINATION OF RELATIVE RESPONSE FACTORS. [Link]
-
ICH. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). (2005-11). [Link]
-
PubMed. [Optimization of experimental parameters for quantitative NMR (qNMR) and its application in quantitative analysis of traditional Chinese medicines]. [Link]
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ACG Publications. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules. (2016-06-30). [Link]
-
PubMed. Determining and reporting purity of organic molecules: why qNMR. [Link]
-
American Pharmaceutical Review. Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. (2023-04-01). [Link]
-
European Medicines Agency (EMA). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
PubMed. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023-01-12). [Link]
-
SciSpace. Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis. [Link]
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Safety Operating Guide
Navigating the Safe Handling of 6-Ethoxy-2,3-difluorobenzoic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The prudent handling of specialized chemical reagents is a cornerstone of successful and safe research. This guide provides essential, immediate safety and logistical information for the use of 6-Ethoxy-2,3-difluorobenzoic acid, a compound of interest in drug development and organic synthesis. As your partner in the laboratory, we aim to provide value beyond the product itself, building a foundation of deep trust through a commitment to your safety and operational excellence. This document is structured to offer a clear, logical, and scientifically grounded protocol for the safe handling, use, and disposal of this compound.
Hazard Assessment & Risk Mitigation: Understanding the Compound
-
Skin Irritation: Aromatic carboxylic acids and halogenated aromatic compounds can cause significant skin irritation upon contact.[1][2][4][5]
-
Serious Eye Irritation: Direct contact with the eyes is likely to cause serious and potentially lasting damage.[1][2][4][5]
-
Respiratory Tract Irritation: Inhalation of the powdered form of this compound can lead to irritation of the respiratory system.[1][5]
Causality of Hazards: The acidic nature of the carboxylic acid group, combined with the electron-withdrawing effects of the fluorine atoms, can enhance the compound's reactivity and potential to irritate biological tissues. Fluorinated organic compounds can also present unique metabolic and toxicological profiles.[6]
Risk Mitigation Strategy: A multi-layered approach to risk mitigation is essential. This includes the use of appropriate engineering controls (fume hoods), strict adherence to personal protective equipment (PPE) protocols, and well-defined procedures for handling and disposal.
Personal Protective Equipment (PPE) Protocol: A Self-Validating System
The selection of PPE is not a passive exercise but a critical, active measure to ensure a barrier between the researcher and potential chemical exposure. The following PPE is mandatory when handling 6-Ethoxy-2,3-difluorobenzoic acid in both solid and solution forms.
Core PPE Requirements
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves | Provides good resistance to a wide variety of chemicals, including many acids and organic solvents.[7][8] Double-gloving is recommended when handling concentrated solutions. |
| Eye & Face Protection | Safety goggles with side shields or a full-face shield | Protects against splashes and airborne particles. A face shield is required when there is a significant risk of splashing.[2][9] |
| Body Protection | Chemical-resistant lab coat or apron | Protects against spills and contamination of personal clothing.[8] |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[1][2][3] If weighing or transferring powder outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and acid gases should be used.[10][11] |
| Footwear | Closed-toe shoes | Protects feet from spills.[8] |
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 6-Ethoxy-2,3-difluorobenzoic acid.
Operational & Disposal Plan: Step-by-Step Guidance
A meticulous and well-documented plan for the entire lifecycle of the chemical in the laboratory is critical for safety and compliance.
Handling and Storage Protocol
-
Receiving and Inspection: Upon receipt, inspect the container for any damage.
-
Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[2] Keep the container tightly closed.
-
Weighing and Transfer:
-
Experimental Use:
-
Ensure all manipulations are performed within a fume hood.
-
Have an emergency plan and necessary spill cleanup materials readily available.
-
Waste Disposal Plan
As a halogenated organic compound, 6-Ethoxy-2,3-difluorobenzoic acid and any materials contaminated with it require specific disposal procedures.
-
Waste Segregation:
-
Waste Collection:
-
Collect all solid and liquid waste in designated, properly labeled, and sealed hazardous waste containers.[14][15] The label should clearly indicate "Halogenated Organic Waste" and list the chemical constituents.
-
Contaminated materials such as gloves, weighing paper, and pipette tips must also be disposed of in the halogenated waste container.
-
-
Disposal Method:
By adhering to these protocols, you contribute to a culture of safety and ensure the integrity of your research environment. Should you have any further questions or require additional support, please do not hesitate to contact our technical services team.
References
-
Royal Society of Chemistry. (2020, April 29). N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds. Retrieved from [Link]
- Unknown Source. (n.d.). Personal Protective Equipment (PPE).
-
Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]
-
The University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]
-
ResearchGate. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Retrieved from [Link]
-
ChemRxiv. (n.d.). Handling Fluorinated Gases as Solid Reagents Using Metal–Organic Frameworks. Retrieved from [Link]
-
ResearchGate. (2025, August 9). ChemInform Abstract: Fluorination of Aromatic Compounds with N-Fluorobenzenesulfonimide under Solvent-Free Conditions. Retrieved from [Link]
- Google Patents. (n.d.). US4476337A - Method for introducing fluorine into an aromatic ring.
-
Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
-
3M. (n.d.). Worker Personal Protective Equipment (PPE) Tips for Peracetic Acid Use in Pharmaceutical Manufacturing Industry. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Method for Introducing Fluorine into an Aromatic Ring. Retrieved from [Link]
-
Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]
-
Chemical Hazards Emergency Medical Management. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
